Cas no 1009000-54-7 (1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine)

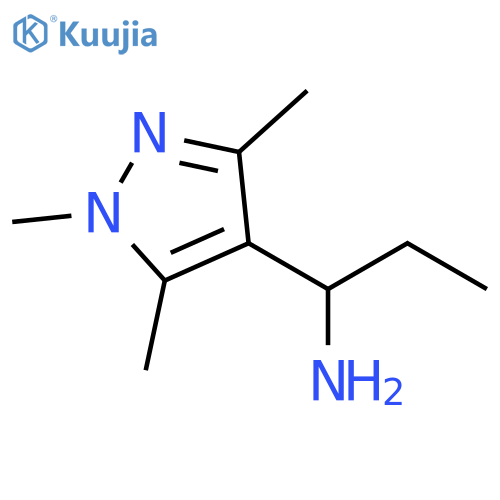

1009000-54-7 structure

商品名:1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine

CAS番号:1009000-54-7

MF:C9H17N3

メガワット:167.251381635666

MDL:MFCD06804120

CID:4559041

PubChem ID:23005818

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine

-

- MDL: MFCD06804120

- インチ: 1S/C9H17N3/c1-5-8(10)9-6(2)11-12(4)7(9)3/h8H,5,10H2,1-4H3

- InChIKey: AWGVOPVZUSQWFY-UHFFFAOYSA-N

- ほほえんだ: C(C1=C(C)N(C)N=C1C)(N)CC

計算された属性

- せいみつぶんしりょう: 167.142248g/mol

- どういたいしつりょう: 167.142248g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 167.25g/mol

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 43.8Ų

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B535958-50mg |

1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine |

1009000-54-7 | 50mg |

$ 185.00 | 2022-06-07 | ||

| Chemenu | CM435448-1g |

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |

1009000-54-7 | 95%+ | 1g |

$802 | 2023-01-05 | |

| Enamine | EN300-93392-1.0g |

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |

1009000-54-7 | 95.0% | 1.0g |

$728.0 | 2025-02-19 | |

| Enamine | EN300-93392-2.5g |

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |

1009000-54-7 | 95.0% | 2.5g |

$1428.0 | 2025-02-19 | |

| Enamine | EN300-93392-1g |

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |

1009000-54-7 | 95% | 1g |

$728.0 | 2023-09-01 | |

| 1PlusChem | 1P019SW2-250mg |

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |

1009000-54-7 | 95% | 250mg |

$502.00 | 2025-03-03 | |

| Aaron | AR019T4E-500mg |

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |

1009000-54-7 | 95% | 500mg |

$808.00 | 2025-02-08 | |

| Aaron | AR019T4E-5g |

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |

1009000-54-7 | 91% | 5g |

$2927.00 | 2023-12-16 | |

| 1PlusChem | 1P019SW2-5g |

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |

1009000-54-7 | 91% | 5g |

$2670.00 | 2023-12-27 | |

| 1PlusChem | 1P019SW2-10g |

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |

1009000-54-7 | 91% | 10g |

$3932.00 | 2023-12-27 |

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1009000-54-7 (1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine) 関連製品

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 13769-43-2(potassium metavanadate)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量